molecular formula C9H7NO3S B1530461 6-Methoxybenzo[d]isothiazole-3-carboxylic acid CAS No. 677304-64-2

6-Methoxybenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B1530461
CAS No.: 677304-64-2
M. Wt: 209.22 g/mol
InChI Key: TVWVDWCIELUGGY-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]isothiazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7NO3S. It is characterized by a benzene ring fused to an isothiazole ring, with a methoxy group (-OCH3) attached to the benzene ring and a carboxylic acid group (-COOH) attached to the isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo[d]isothiazole-3-carboxylic acid typically involves the following steps:

    Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

    Chemical Reactions Analysis

    Types of Reactions: 6-Methoxybenzo[d]isothiazole-3-carboxylic acid can undergo various chemical reactions, including:

    • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.

    • Substitution: Substitution reactions can occur at the methoxy group or the isothiazole ring, leading to the formation of different derivatives.

    Common Reagents and Conditions:

      Major Products Formed:

      • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and their salts.

      • Reduction Products: Alcohols and other reduced forms of the compound.

      • Substitution Products: Derivatives with different functional groups attached to the methoxy group or the isothiazole ring.

      Scientific Research Applications

      6-Methoxybenzo[d]isothiazole-3-carboxylic acid has several scientific research applications, including:

        Mechanism of Action

        The mechanism by which 6-Methoxybenzo[d]isothiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

        Comparison with Similar Compounds

        6-Methoxybenzo[d]isothiazole-3-carboxylic acid is similar to other compounds with benzene and isothiazole rings, such as:

          These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

          Properties

          IUPAC Name

          6-methoxy-1,2-benzothiazole-3-carboxylic acid
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI

          InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-10-8(6)9(11)12/h2-4H,1H3,(H,11,12)
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          InChI Key

          TVWVDWCIELUGGY-UHFFFAOYSA-N
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Canonical SMILES

          COC1=CC2=C(C=C1)C(=NS2)C(=O)O
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Molecular Formula

          C9H7NO3S
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Molecular Weight

          209.22 g/mol
          Source PubChem
          URL https://pubchem.ncbi.nlm.nih.gov
          Description Data deposited in or computed by PubChem

          Synthesis routes and methods

          Procedure details

          To a solution of the amide (5.46 mmol) in methanol (100 mL) was added 10 N sodium hydroxide (12 mL). The mixture was heated at reflux for 12 h, cooled to rt, and was acidified to pH <2 by the slow addition of conc. hydrochloric acid. The organic layer was extracted with dichloromethane (2×) and was dried over sodium sulfate. The crude product was purified by chromatography (300/50/1 dichloromethane/methanol/formic acid) to provide 6-methoxy-1,2-benzisothiazole-3-carboxylic acid (89%) as a pink solid. The acid was coupled with 1,4-diazabicyclo[3.2.2]nonane according to procedure A.
          Name
          Quantity
          5.46 mmol
          Type
          reactant
          Reaction Step One
          Quantity
          12 mL
          Type
          reactant
          Reaction Step One
          Quantity
          100 mL
          Type
          solvent
          Reaction Step One
          Quantity
          0 (± 1) mol
          Type
          reactant
          Reaction Step Two

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

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